(+/-)-Enterolactone-13c3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

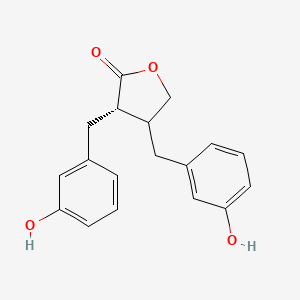

Structure

3D Structure

Properties

Molecular Formula |

C18H18O4 |

|---|---|

Molecular Weight |

298.3 g/mol |

IUPAC Name |

(3S)-3,4-bis[(3-hydroxyphenyl)methyl]oxolan-2-one |

InChI |

InChI=1S/C18H18O4/c19-15-5-1-3-12(8-15)7-14-11-22-18(21)17(14)10-13-4-2-6-16(20)9-13/h1-6,8-9,14,17,19-20H,7,10-11H2/t14?,17-/m0/s1 |

InChI Key |

HVDGDHBAMCBBLR-JRZJBTRGSA-N |

Isomeric SMILES |

C1C([C@@H](C(=O)O1)CC2=CC(=CC=C2)O)CC3=CC(=CC=C3)O |

Canonical SMILES |

C1C(C(C(=O)O1)CC2=CC(=CC=C2)O)CC3=CC(=CC=C3)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to (+/-)-Enterolactone-13c3: Properties, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+/-)-Enterolactone-13c3 is the isotopically labeled form of (+/-)-Enterolactone, a mammalian lignan derived from the metabolism of plant lignans by gut microbiota. Due to its structural similarity to endogenous estrogens, enterolactone exhibits a range of biological activities, including weak estrogenic and anti-estrogenic effects, and has garnered significant interest for its potential therapeutic properties, particularly in the context of hormone-dependent cancers. The 13C3 labeled variant serves as an essential internal standard for accurate quantification in complex biological matrices using mass spectrometry-based methods. This guide provides a comprehensive overview of the chemical properties, synthesis, and biological activity of (+/-)-Enterolactone, with a focus on its use as a research tool. Detailed experimental protocols and quantitative data are presented to facilitate its application in a laboratory setting.

Chemical and Physical Properties

This compound is a stable, isotopically labeled compound used for the quantification of enterolactone. The physical and chemical properties of the unlabeled compound, (+/-)-Enterolactone, are well-characterized and are summarized in the table below.

| Property | Value |

| Chemical Formula | C₁₈H₁₈O₄ |

| Molecular Weight | 298.3 g/mol |

| IUPAC Name | (3R,4R)-3,4-bis((3-hydroxyphenyl)methyl)dihydrofuran-2(3H)-one (for one enantiomer) |

| CAS Number | 78473-71-9 (for the racemic mixture) |

| Appearance | Solid |

| Solubility | Soluble in DMSO and ethanol |

Synthesis of (+/-)-Enterolactone

The synthesis of (+/-)-Enterolactone has been achieved through various routes. One common approach involves a multi-step process starting from readily available precursors.

Example Synthetic Protocol

A racemic synthesis of enterolactone can be achieved through a tandem conjugate addition reaction. While various specific reagents and conditions have been reported, a general workflow is outlined below. The synthesis of the 13C3 labeled analog follows a similar pathway, incorporating 13C labeled precursors at the appropriate step.

Workflow for Racemic Synthesis of Enterolactone:

Caption: General workflow for the racemic synthesis of Enterolactone.

Detailed Steps (Illustrative):

-

Conjugate Addition: A suitable butenolide is reacted with an organocuprate reagent, prepared from a protected 3-hydroxybenzyl halide (e.g., 3-methoxybenzyl bromide), to form an enolate intermediate.

-

Alkylation: The enolate is then trapped by alkylation with a second molecule of the protected 3-hydroxybenzyl halide. This step establishes the two chiral centers.

-

Deprotection: The protecting groups on the phenolic hydroxyls (e.g., methyl ethers) are removed, typically using a demethylating agent like boron tribromide, to yield (+/-)-Enterolactone.

-

Purification: The final product is purified using standard techniques such as column chromatography.

Biological Activity and Mechanism of Action

(+/-)-Enterolactone exhibits a range of biological activities, with its anti-proliferative effects on cancer cells being a primary area of research.

Anti-proliferative Activity

Enterolactone has been shown to inhibit the proliferation of various cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell line and experimental conditions.

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |

| MDA-MB-231[1] | Breast Cancer | ~50-75 | 24, 48, 72 |

| LNCaP | Prostate Cancer | ~20-60 | Not Specified |

| ES-2 | Ovarian Cancer | Not Specified | Not Specified |

| PC-3[2] | Prostate Cancer | ≥20 | Not Specified |

Mechanism of Action: Inhibition of IGF-1R Signaling

One of the key mechanisms underlying the anti-proliferative effects of enterolactone is the inhibition of the Insulin-like Growth Factor-1 Receptor (IGF-1R) signaling pathway.[2][3] This pathway is crucial for cell growth, proliferation, and survival.

Signaling Pathway of Enterolactone-mediated IGF-1R Inhibition:

Caption: Enterolactone inhibits the IGF-1R signaling pathway.

Enterolactone inhibits the IGF-1-induced tyrosine phosphorylation of the IGF-1R.[2] This initial inhibitory step leads to the downstream suppression of the AKT and MAPK/ERK signaling cascades.[2][3] Specifically, enterolactone has been shown to decrease the phosphorylation of AKT, as well as its downstream targets p70S6K1 and glycogen synthase kinase-3 beta (GSK-3β).[2][3] Furthermore, it inhibits the expression of Cyclin D1, a key regulator of the cell cycle.[2][3] The culmination of these effects is a reduction in cancer cell proliferation and migration.[2][3]

Pharmacokinetics

Understanding the pharmacokinetic profile of enterolactone is crucial for interpreting in vitro and in vivo studies. A study in healthy volunteers who ingested a single dose of secoisolariciresinol diglucoside (a precursor to enterolactone) provided the following pharmacokinetic parameters for enterolactone.

| Parameter | Value (Mean ± SD) |

| Time to Max. Concentration (Tmax) | 19.7 ± 6.2 hours[4] |

| Max. Plasma Concentration (Cmax) | 56 ± 30 nmol/L[5] |

| Elimination Half-life (t1/2) | 12.6 ± 5.6 hours[4] |

| Area Under the Curve (AUC) | 1762 ± 1117 nmol/L·h[4] |

| Mean Residence Time (MRT) | 35.8 ± 10.6 hours[4] |

Experimental Protocols

Detailed methodologies are essential for the reproducible application of this compound and its unlabeled counterpart in research.

Quantification of Enterolactone in Plasma using LC-MS/MS with this compound

This method is for the sensitive and accurate measurement of enterolactone in plasma samples.[6]

Experimental Workflow:

Caption: Workflow for the quantification of enterolactone in plasma.

Protocol:

-

Sample Preparation: To a plasma sample, add a known amount of this compound solution as an internal standard.

-

Enzymatic Hydrolysis: Incubate the sample with a mixture of β-glucuronidase and sulfatase to deconjugate the enterolactone metabolites.

-

Extraction: Perform a liquid-liquid extraction using an organic solvent such as diethyl ether to isolate the enterolactone and the internal standard.

-

Solvent Evaporation and Reconstitution: Evaporate the organic solvent under a stream of nitrogen and reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

-

LC-MS/MS Analysis: Inject the reconstituted sample into a liquid chromatography system coupled to a tandem mass spectrometer. Use a suitable C18 column for separation. The mass spectrometer should be operated in multiple reaction monitoring (MRM) mode to detect the specific parent-to-daughter ion transitions for both enterolactone and this compound.

-

Quantification: Construct a calibration curve using known concentrations of unlabeled enterolactone and a fixed concentration of the internal standard. Calculate the concentration of enterolactone in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay is commonly used to assess the effect of a compound on cell viability and proliferation.[1][7][8][9]

Protocol:

-

Cell Seeding: Seed cells (e.g., MDA-MB-231 or PC-3) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of (+/-)-Enterolactone for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Add a solubilization solution (e.g., acidified isopropanol or DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Western Blot Analysis of IGF-1R Pathway Phosphorylation

This technique is used to detect changes in the phosphorylation state of specific proteins in a signaling pathway.[2]

Protocol:

-

Cell Culture and Treatment: Culture cells (e.g., PC-3) to a suitable confluency. Serum-starve the cells and then pre-treat with different concentrations of enterolactone for a specified time before stimulating with IGF-1.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay such as the bicinchoninic acid (BCA) assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST).

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-IGF-1R, anti-phospho-AKT).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and image the blot.

-

Stripping and Re-probing: The membrane can be stripped of the antibodies and re-probed with an antibody against the total protein (e.g., anti-IGF-1R, anti-AKT) to normalize for protein loading.

Conclusion

This compound is an indispensable tool for the accurate quantification of enterolactone in biological samples. The unlabeled compound, (+/-)-Enterolactone, demonstrates significant biological activity, particularly in the inhibition of cancer cell proliferation through the modulation of key signaling pathways such as the IGF-1R pathway. The data and protocols presented in this guide are intended to provide researchers with the necessary information to effectively utilize these compounds in their studies and to further explore the therapeutic potential of enterolactone.

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Enterolactone Inhibits Insulin-Like Growth Factor-1 Receptor Signaling in Human Prostatic Carcinoma PC-3 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enterolactone inhibits insulin-like growth factor-1 receptor signaling in human prostatic carcinoma PC-3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics of enterolignans in healthy men and women consuming a single dose of secoisolariciresinol diglucoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Pharmacokinetic studies in man - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 8. texaschildrens.org [texaschildrens.org]

- 9. scribd.com [scribd.com]

An In-depth Technical Guide to (+/-)-Enterolactone-13c3: Chemical Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of the isotopically labeled mammalian lignan, (+/-)-Enterolactone-13c3. It details its role as an internal standard in quantitative analyses and explores the known biological signaling pathways of its unlabeled counterpart, enterolactone. This document is intended to serve as a valuable resource for researchers in pharmacology, oncology, and metabolic diseases, providing key data and experimental methodologies to facilitate further investigation into the therapeutic potential of this class of compounds.

Chemical Identity and Physicochemical Properties

This compound is the stable isotope-labeled form of (+/-)-Enterolactone, a bioactive metabolite produced by the gut microbiota from dietary lignan precursors found in sources like flaxseed and sesame seed. The incorporation of three carbon-13 atoms makes it an ideal internal standard for isotope dilution mass spectrometry, enabling precise quantification of enterolactone in biological matrices.

Table 1: Chemical and Physical Properties of this compound and (+/-)-Enterolactone

| Property | This compound | (+/-)-Enterolactone |

| Chemical Structure | trans-Dihydro-3,4-bis[(3-hydroxyphenyl)methyl]-2(3H)-furanone-13C3 | trans-α,β-Bis(3-hydroxybenzyl)butyrolactone |

| CAS Number | 918502-72-4 | 78473-71-9 |

| Molecular Formula | C₁₅¹³C₃H₁₈O₄ | C₁₈H₁₈O₄ |

| Molecular Weight | 301.31 g/mol | 298.33 g/mol |

| Appearance | Off-White Solid | Solid |

| Solubility | Not explicitly specified for the labeled compound. Likely similar to the unlabeled form. | Soluble in DMSO (30 mg/mL) and DMF (30 mg/mL). Miscible in Ethanol. Sparingly soluble in aqueous buffers. |

| Storage | 2-8°C, Hygroscopic, under inert atmosphere | 2-8°C |

Biological Activity and Signaling Pathways

Enterolactone, the unlabeled analogue of the topic compound, has garnered significant attention for its potential anticancer and immunomodulatory properties. Its biological effects are attributed to its interaction with several key signaling pathways.

Cancer-Related Signaling Pathways

Enterolactone has been shown to inhibit cancer cell proliferation, migration, and invasion through the modulation of critical signaling cascades.

-

ERK/NF-κB/Snail Pathway in Breast Cancer: In triple-negative breast cancer cells, enterolactone has been demonstrated to revert the transforming growth factor-β (TGF-β)-induced epithelial-mesenchymal transition (EMT). It achieves this by inhibiting the ERK/NF-κB/Snail signaling pathway, a key driver of metastasis.

Caption: Inhibition of the ERK/NF-κB/Snail pathway by Enterolactone.

-

IGF-1R Signaling in Prostate Cancer: Enterolactone has been found to inhibit the insulin-like growth factor-1 receptor (IGF-1R) signaling pathway in prostate cancer cells. This inhibition leads to a reduction in cell proliferation and migration, suggesting a therapeutic potential in prostate cancer treatment.

Caption: Inhibition of IGF-1R signaling by Enterolactone.

Immunomodulatory Effects

Enterolactone and its precursor, enterodiol, have been shown to modulate the immune response by acting on the Nuclear Factor-κB (NF-κB) signaling pathway.

-

NF-κB Signaling in Immune Cells: In peripheral blood lymphocytes, enterolactone prevents the degradation of I-κB, which in turn inhibits the activation of NF-κB. This leads to a decrease in the production of pro-inflammatory cytokines like TNF-α.

Caption: Modulation of NF-κB signaling by Enterolactone.

Experimental Protocols

The primary application of this compound is as an internal standard for the accurate quantification of enterolactone in biological samples. Below is a detailed methodology for this application.

Quantification of Enterolactone in Plasma using Isotope Dilution LC-MS/MS

This protocol is adapted from validated methods for the analysis of enterolactone in human plasma.[1][2]

Objective: To accurately measure the concentration of enterolactone in plasma samples.

Materials:

-

Plasma samples

-

This compound (as internal standard)

-

β-glucuronidase/sulfatase (from Helix pomatia)

-

Sodium acetate buffer (pH 5.0)

-

Diethyl ether

-

Acetonitrile (ACN)

-

Formic acid

-

Water (LC-MS grade)

-

LC-MS/MS system

Experimental Workflow:

Caption: Workflow for Enterolactone quantification by LC-MS/MS.

Procedure:

-

Sample Preparation:

-

To 100 µL of plasma, add a known amount of this compound solution in ethanol.

-

-

Enzymatic Hydrolysis:

-

Add 500 µL of sodium acetate buffer (pH 5.0).

-

Add 20 µL of β-glucuronidase/sulfatase.

-

Incubate at 37°C for at least 1 hour to deconjugate the enterolactone metabolites.

-

-

Extraction:

-

Perform a liquid-liquid extraction by adding 3 mL of diethyl ether.

-

Vortex thoroughly and centrifuge to separate the phases.

-

Transfer the organic (upper) layer to a new tube.

-

Repeat the extraction step.

-

-

Evaporation and Reconstitution:

-

Evaporate the pooled organic fractions to dryness under a stream of nitrogen.

-

Reconstitute the residue in a known volume (e.g., 100 µL) of the initial mobile phase (e.g., 15% ACN in water with 0.1% formic acid).

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Liquid Chromatography (LC): Use a C18 column with a gradient elution of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

-

Mass Spectrometry (MS/MS): Operate the mass spectrometer in negative ion mode using multiple reaction monitoring (MRM).

-

Monitor the transition for enterolactone (e.g., m/z 297 -> 133).

-

Monitor the transition for enterolactone-13c3 (e.g., m/z 300 -> 136).

-

-

-

Quantification:

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Determine the concentration of enterolactone in the original plasma sample by comparing this ratio to a calibration curve prepared with known concentrations of unlabeled enterolactone and a constant concentration of the labeled internal standard.

-

Conclusion

This compound is an essential tool for the accurate and reliable quantification of enterolactone in biological systems. The understanding of enterolactone's role in key signaling pathways related to cancer and inflammation underscores the importance of such precise measurement techniques. This guide provides the foundational chemical, biological, and methodological information to support further research into the therapeutic applications of enterolactone and other lignans.

References

An In-Depth Technical Guide to the Synthesis and Purification of (+/-)-Enterolactone-13c3

This technical guide provides a comprehensive overview of the synthesis and purification of racemic (±)-Enterolactone-13c3, a crucial isotopically labeled standard for metabolic research. The procedures outlined are compiled from established methodologies for the synthesis of labeled lignans and related compounds, intended for researchers, scientists, and professionals in drug development.

Enterolactone is a mammalian lignan produced by the gut microbiota from plant lignan precursors found in foods like flaxseed, whole grains, and vegetables.[1][2] Its estrogenic and anti-estrogenic properties have made it a subject of interest in cancer and cardiovascular disease research.[3] Stable isotope-labeled enterolactone, such as (+/-)-Enterolactone-13c3, is an essential internal standard for accurate quantification in biological samples using mass spectrometry-based methods.[4]

Synthesis of this compound

The synthesis of this compound can be adapted from methods developed for other multiply 13C-labeled lignans.[5] A plausible synthetic route involves the use of 13C-labeled precursors to introduce the isotopic labels at specific positions. The following protocol is a composite based on reported synthetic strategies for related compounds.

Experimental Protocol: Synthesis

A proposed retrosynthesis for a triply labeled enterolactone, [7,7',9'-13C3]enterolactone, provides a strategic foundation. The following is a detailed experimental protocol for a potential synthetic pathway.

-

Step 1: Synthesis of Labeled Precursor (e.g., 13C-labeled diethyl succinate)

-

The synthesis would likely start from a commercially available 13C-labeled starting material, such as [1,4-13C2]succinic acid.

-

Esterification of [1,4-13C2]succinic acid with ethanol in the presence of an acid catalyst (e.g., sulfuric acid) would yield diethyl [1,4-13C2]succinate.

-

Alternatively, a building block with a single 13C atom, such as [13C]cyanide, can be employed to introduce the label.[5]

-

-

Step 2: Tandem Conjugate Addition

-

A key step in the formation of the lignan backbone is the tandem conjugate addition reaction.[3]

-

This would involve the reaction of a suitable Grignard reagent, derived from a protected 3-hydroxybenzyl bromide, with the 13C-labeled diethyl succinate in the presence of a copper catalyst. This would form the characteristic dibenzylbutane skeleton.

-

-

Step 3: Lactonization

-

Following the conjugate addition, the resulting di-ester would be hydrolyzed to the corresponding di-acid.

-

Subsequent reduction of one of the carboxylic acid groups to a primary alcohol, followed by acid-catalyzed intramolecular esterification (lactonization), would form the γ-butyrolactone ring of the enterolactone molecule.

-

-

Step 4: Deprotection

-

The final step would involve the removal of the protecting groups from the phenolic hydroxyl groups to yield this compound.

-

Diagram of the Proposed Synthesis Pathway

References

- 1. bcerp.org [bcerp.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Synthesis of enterolactone and enterodiol precursors as potential inhibitors of human estrogen synthetase (aromatase) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Measurement of enterolactone and enterodiol, the first mammalian lignans, using stable isotope dilution and gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Enterolactone Metabolic Pathway Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enterolactone is a key mammalian lignan produced by the intestinal microbiota from plant-based precursors. Possessing a structure similar to endogenous estrogens, enterolactone has garnered significant scientific interest for its potential roles in human health and disease, particularly in hormone-dependent cancers and cardiovascular conditions. This technical guide provides a comprehensive overview of the enterolactone metabolic pathway, detailed experimental protocols for its analysis, and a summary of quantitative data to aid researchers, scientists, and drug development professionals in their investigations.

The Enterolactone Metabolic Pathway

The formation of enterolactone is a multi-step process initiated by the dietary intake of plant lignans, which are abundant in foods such as flaxseed, sesame seeds, whole grains, fruits, and vegetables. These plant lignans, including secoisolariciresinol, matairesinol, pinoresinol, and lariciresinol, serve as the primary precursors.

Upon ingestion, these precursors travel to the colon, where they are metabolized by specific gut bacteria. The metabolic cascade involves several key enzymatic reactions:

-

Deglycosylation: The initial step involves the removal of sugar moieties from glycosylated plant lignans.

-

Demethylation: Removal of methyl groups from the aromatic rings.

-

Dehydroxylation: Removal of hydroxyl groups.

-

Dehydrogenation: A final oxidation step that converts enterodiol to enterolactone.

Enterodiol is a key intermediate in this pathway and can also be absorbed into the bloodstream. However, enterolactone is the primary and more stable end-product of lignan metabolism in humans. The efficiency of this conversion is highly dependent on the individual's gut microbiome composition and activity.

Experimental Protocols for Enterolactone Analysis

Accurate quantification of enterolactone in biological matrices is crucial for clinical and research studies. The following sections detail established protocols for its analysis in plasma/serum and urine.

Analysis of Enterolactone in Plasma/Serum

3.1.1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is the most widely used method due to its high sensitivity and specificity.

-

Sample Preparation:

-

Enzymatic Hydrolysis: To measure total enterolactone (free and conjugated forms), plasma/serum samples (typically 100-200 µL) are subjected to enzymatic hydrolysis to cleave glucuronide and sulfate conjugates. A common procedure involves incubation with a mixture of β-glucuronidase and sulfatase from Helix pomatia in an acetate buffer (pH 5.0) overnight at 37°C.

-

Solid-Phase Extraction (SPE): After hydrolysis, the sample is acidified and subjected to SPE for cleanup and concentration. C18 cartridges are commonly used. The cartridge is first conditioned with methanol and then equilibrated with water. The sample is loaded, and the cartridge is washed with a low percentage of organic solvent (e.g., 5-10% methanol in water) to remove polar interferences. Enterolactone is then eluted with a higher concentration of organic solvent (e.g., methanol or acetonitrile).

-

Evaporation and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in a small volume of the initial mobile phase for LC-MS/MS analysis.

-

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column (e.g., 50 mm × 2.1 mm, 1.7 µm particle size) is typically used.

-

Mobile Phase: A gradient elution is employed using a binary solvent system:

-

Mobile Phase A: Water with a modifier (e.g., 0.1% formic acid or 10 mM ammonium acetate).

-

Mobile Phase B: Acetonitrile or methanol with the same modifier.

-

-

Gradient Program: A typical gradient starts with a low percentage of mobile phase B (e.g., 10-20%), which is gradually increased to a high percentage (e.g., 90-95%) over several minutes to elute the analyte.

-

Flow Rate: Typically in the range of 0.3-0.5 mL/min.

-

Column Temperature: Maintained at around 40°C.

-

-

Mass Spectrometry Parameters:

-

Ionization: Electrospray ionization (ESI) in negative ion mode is most common for enterolactone.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor ion ([M-H]⁻) for enterolactone is m/z 297.1. The most abundant product ion for fragmentation is typically m/z 253.1.

-

Internal Standard: A stable isotope-labeled internal standard (e.g., ¹³C₃-enterolactone) is added at the beginning of the sample preparation to correct for matrix effects and variations in extraction recovery and instrument response.

-

3.1.2. Time-Resolved Fluoroimmunoassay (TR-FIA)

TR-FIA is a sensitive and high-throughput alternative to LC-MS/MS.

-

Sample Preparation:

-

Enzymatic Hydrolysis: Similar to the LC-MS/MS protocol, plasma/serum samples are first subjected to enzymatic hydrolysis to release free enterolactone.

-

Solvent Extraction: The hydrolyzed sample is then extracted with an organic solvent, typically diethyl ether. The aqueous phase is frozen, and the organic phase is transferred to a new tube. The extraction is often repeated.

-

Evaporation and Reconstitution: The combined organic phases are evaporated to dryness, and the residue is reconstituted in the assay buffer.

-

-

Immunoassay Procedure:

-

Antibody Coating: Microtiter plates are coated with an anti-enterolactone antibody.

-

Competitive Binding: The reconstituted sample (or standard) is added to the wells along with a europium-labeled enterolactone tracer. During incubation, the sample's enterolactone and the tracer compete for binding to the antibody.

-

Washing: The wells are washed to remove unbound components.

-

Enhancement and Detection: An enhancement solution is added to dissociate the europium ions and form a highly fluorescent chelate. The time-resolved fluorescence is then measured using a dedicated plate reader. The signal is inversely proportional to the concentration of enterolactone in the sample.

-

Analysis of Enterolactone in Urine

3.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a classic and robust method for urinary enterolactone analysis.

-

Sample Preparation:

-

Enzymatic Hydrolysis: Urine samples undergo enzymatic hydrolysis as described for plasma to measure total enterolactone.

-

Extraction: The hydrolyzed urine is typically subjected to solid-phase extraction using a C18 cartridge.

-

Derivatization: This is a critical step for GC-MS analysis of non-volatile compounds like enterolactone. The hydroxyl groups are converted to more volatile derivatives, most commonly trimethylsilyl (TMS) ethers. This is achieved by reacting the dried extract with a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in pyridine. The reaction is typically carried out at an elevated temperature (e.g., 60-70°C).

-

-

GC-MS Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms or equivalent) is commonly used.

-

Carrier Gas: Helium is the standard carrier gas.

-

Temperature Program: A temperature gradient is used to separate the analytes. The initial temperature is held for a short period, then ramped up to a final temperature.

-

Ionization: Electron ionization (EI) is typically used.

-

Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode for quantification, monitoring characteristic ions of the derivatized enterolactone.

-

Quantitative Data Summary

The following tables summarize key quantitative data on enterolactone levels from various studies. It is important to note that there is significant inter-individual variation in enterolactone production.

Table 1: Plasma Enterolactone Concentrations in Different Populations

| Population | Mean Plasma Enterolactone (nmol/L) | Standard Deviation (nmol/L) | Reference |

| Finnish Men (habitual diet) | 17.7 | 14.0 | [1] |

| Finnish Women (habitual diet) | 20.9 | 18.0 | [1] |

| Postmenopausal Women (USA, habitual diet) | 16.7 | (Range: 0.3-176.9) | [1] |

| Individuals with Type 2 Diabetes (Denmark) | 10.9 | (5th-95th percentile: 1.3-59.6) | [2] |

Table 2: Effect of Dietary Intervention on Urinary Enterolactone Excretion

A study on postmenopausal women demonstrated a dose-dependent increase in urinary enterolactone excretion with flaxseed consumption[1][3].

| Dietary Intervention | Mean Urinary Enterolactone Excretion (nmol/day) |

| Habitual Diet (0g flaxseed) | 3,284 |

| Habitual Diet + 5g flaxseed | 21,242 |

| Habitual Diet + 10g flaxseed | 52,826 |

Table 3: Impact of Antibiotic Use on Plasma Enterolactone Concentrations

Antibiotic use can significantly reduce the gut microbiota's capacity to produce enterolactone.

| Antibiotic Use | % Decrease in Plasma Enterolactone (Women) | % Decrease in Plasma Enterolactone (Men) | Reference |

| ≤3 months prior | 41% | 12% | [3] |

| >3-12 months prior | 26% | 14% | [3] |

Signaling Pathways and Physiological Effects

Enterolactone is recognized for its weak estrogenic and anti-estrogenic properties, allowing it to interact with estrogen receptors and modulate estrogen signaling pathways. Its biological effects are multifaceted and are an active area of research.

Conclusion

The analysis of the enterolactone metabolic pathway provides valuable insights into the interplay between diet, gut microbiota, and host health. The methodologies outlined in this guide offer robust and sensitive approaches for the quantification of enterolactone in biological samples. The provided quantitative data highlights the significant influence of dietary habits and other factors on enterolactone levels. Continued research in this area, utilizing these analytical techniques, will further elucidate the role of this important metabolite in health and disease, and may inform the development of novel therapeutic and preventative strategies.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Comparison of the Health Status of Vegetarians and Omnivores Based on Biochemical Blood Tests, Body Composition Analysis and Quality of Nutrition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dietary determinants of plasma enterolactone - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Gut Microbiota in Enterolactone Production: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Enterolactone, a mammalian lignan produced through the metabolic action of the gut microbiota on dietary plant lignans, has garnered significant scientific interest due to its potential health benefits, including anti-inflammatory properties and a putative role in reducing the risk of hormone-dependent cancers and cardiovascular disease.[1][2] The production of enterolactone is entirely dependent on a complex interplay between dietary intake of lignan precursors—abundant in foods such as flaxseed, sesame seeds, and whole grains—and the presence of specific bacterial consortia within the human colon.[3][4] Inter-individual variations in enterolactone production are pronounced, stemming from differences in gut microbiota composition, diet, and intestinal transit time.[2] This technical guide provides an in-depth overview of the microbial metabolic pathways, key bacterial species, and enzymes responsible for converting plant lignans into enterolactone. It details established experimental protocols for the study of this process and presents quantitative data on production rates. Furthermore, it visualizes the core metabolic and signaling pathways to offer a comprehensive resource for researchers and professionals in the field.

The Microbial Metabolic Pathway: From Plant Lignans to Enterolactone

The bioconversion of dietary plant lignans, most notably secoisolariciresinol diglucoside (SDG), into enterolactone is a multi-step process orchestrated by a diverse group of anaerobic bacteria in the colon.[5][6] This pathway involves four primary sequential reactions: deglycosylation, demethylation, dehydroxylation, and finally, dehydrogenation to yield enterolactone and its precursor, enterodiol.[2][7]

The process begins with the hydrolysis of the glycosidic bonds of plant lignan glucosides, such as SDG, to release the aglycone, secoisolariciresinol (SECO).[5] This initial deglycosylation step is critical as it makes the lignan available for further bacterial modification. Subsequent enzymatic actions by different bacterial species sequentially modify the SECO molecule. The process culminates in the oxidation (dehydrogenation) of enterodiol to enterolactone.[2][5] While enterodiol can be converted to enterolactone, the reverse reaction has not been observed.[8]

Key Bacterial Species and Their Metabolic Roles

No single bacterial species has been identified that can independently convert plant lignans to enterolactone.[7] Instead, this transformation is the result of a metabolic network involving different species, each performing specific enzymatic steps. The table below summarizes the key bacterial taxa and their characterized roles in the pathway.

| Metabolic Step | Bacterial Species/Genera Involved | Phylum | Reference |

| Deglycosylation | Bacteroides distasonis, Bacteroides fragilis, Bacteroides ovatus, Clostridium cocleatum, Clostridium saccharogumia | Bacteroidetes, Firmicutes | [5] |

| Demethylation | Butyribacterium methylotrophicum, Eubacterium callanderi, Eubacterium limosum, Peptostreptococcus productus, Blautia producta | Firmicutes | [2][5] |

| Dehydroxylation | Eggerthella lenta, Clostridium scindens | Actinobacteria, Firmicutes | [2][5] |

| Dehydrogenation | Ruminococcus spp. | Firmicutes | [2] |

Quantitative Data on Enterolactone Production

The capacity for enterolactone production varies significantly among individuals, largely due to the composition of their gut microbiota. In vitro fermentation studies and human intervention trials have provided quantitative insights into this process.

Table 3.1: Concentration of Lignan-Metabolizing Bacteria in Human Feces

| Bacterial Community | Mean Concentration (CFU/g wet feces) | Study Population | Reference |

|---|---|---|---|

| Enterodiol (ED)-Producing Bacteria | 6 x 10⁸ | 24 human subjects | [9] |

| Enterolactone (EL)-Producing Bacteria | 3 x 10⁵ | 24 human subjects |[9] |

Table 3.2: In Vitro Conversion of Secoisolariciresinol (SECO) to Enterolactone (EL)

| Flaxseed Substrate | Fermentation Time (hours) | SECO to EL Conversion Rate (%) | Reference |

|---|---|---|---|

| Fresh Flaxseed | 24 | ~0.1% | [10] |

| Germinated Flaxseed | 24 | ~0.1% | [10] |

| Fermented Flaxseed | 8 | ~0.5% | [10] |

| Fermented Flaxseed | 24 | ~1.0% |[10] |

Table 3.3: Human Serum Enterolignan Concentrations Following Flaxseed Supplementation

| Analyte | Concentration Before Supplementation (nmol/L) | Concentration After Supplementation (nmol/L, 25g/day for 8 days) | Fold Increase | Reference |

|---|---|---|---|---|

| Enterodiol (ED) | Varies (some non-quantifiable) | Varies | Significant (P < .05) | [11] |

| (+)-Enterolactone | Varies | Varies | 23 to 188-fold | [11] |

| (-)-Enterolactone | Dominant enantiomer | Varies | Significant (P < .05) | [11] |

| Total Enterolactone | Varies | Varies | Significant (P < .05) |[11] |

Experimental Protocols

Standardized protocols are crucial for the reproducible study of microbial lignan metabolism. This section provides detailed methodologies for fecal sample handling, 16S rRNA gene sequencing, anaerobic cultivation, and HPLC-MS/MS analysis of enterolignans.

Fecal Sample Collection and Processing for Microbiome Analysis

Proper sample collection and storage are critical to preserve the integrity of the microbial community.

-

Collection: Participants should collect stool samples avoiding contamination with urine.[12] Samples can be collected at home using a provided kit, which typically includes a collection container, sterile stick or swab, and biohazard bag.[2][12]

-

Immediate Processing: Ideally, a portion of the fresh sample (approx. 5 mm² or 200 mg) should be transferred into a cryovial.[3][13]

-

Storage: Samples should be frozen at -20°C immediately and transferred to -80°C for long-term storage within 24 hours to minimize changes in microbial composition.[2][3] Transport to the laboratory should be done on dry ice.[2]

16S rRNA Gene Sequencing and Analysis

This method is used to profile the taxonomic composition of the gut microbiota.

-

DNA Extraction:

-

Thaw fecal samples (approx. 200 mg) on ice.

-

Extract microbial DNA using a commercially available kit (e.g., QIAamp PowerFecal Pro DNA Kit, Maxwell RSC Fecal Microbiome DNA Kit) that includes a bead-beating step for mechanical lysis of bacterial cells.[13][14]

-

Include negative controls (extraction blanks) to monitor for contamination.[3]

-

Assess DNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and fluorometer (e.g., Qubit).

-

-

Library Preparation (V4 Region Amplification):

-

Amplify the V4 hypervariable region of the 16S rRNA gene using universal primers such as 515F/806R.[3] The reverse primer should contain a unique 12-base barcode for sample multiplexing.[3]

-

Perform PCR in triplicate for each sample to minimize amplification bias. A typical PCR cycle is: 95°C for 3 min; 25 cycles of 95°C for 30 s, 55°C for 30 s, and 72°C for 30 s; followed by a final extension at 72°C for 5 min.[10]

-

Pool the triplicate PCR products for each sample.

-

Verify the amplicon size (approx. 300-350 bp for V4) via gel electrophoresis.[3]

-

-

Sequencing:

-

Quantify and pool the barcoded amplicons in equimolar concentrations.

-

Perform sequencing on an Illumina MiSeq platform using a 2x250 bp paired-end kit.[15]

-

-

Bioinformatic Analysis:

-

Demultiplex raw sequencing reads based on barcodes.

-

Perform quality filtering and denoising to generate Amplicon Sequence Variants (ASVs) using pipelines like DADA2 or QIIME 2.[3]

-

Assign taxonomy to ASVs by aligning against a reference database such as Greengenes or SILVA.

-

Analyze microbial diversity (alpha and beta diversity) and differential abundance of taxa between high and low enterolactone producers.

-

Anaerobic Cultivation of Lignan-Metabolizing Bacteria

Culturing allows for the isolation of specific strains and in vitro functional studies.

-

Media Preparation (Pre-reduced Anaerobically Sterilized Media):

-

Prepare a basal medium (e.g., Brain Heart Infusion or a custom medium) and boil it for several minutes to drive off dissolved oxygen.[16]

-

While gassing with an oxygen-free gas mixture (e.g., 80% N₂, 10% CO₂, 10% H₂), add a reducing agent such as L-cysteine-HCl to lower the redox potential.[17]

-

Add a redox indicator like resazurin (turns from pink to colorless when reduced) to monitor anaerobic conditions.[17][18]

-

Dispense the medium into anaerobic culture tubes (e.g., Hungate tubes) or serum flasks, seal with butyl rubber stoppers, and sterilize by autoclaving.[16][19]

-

-

Inoculation and Incubation:

-

All manipulations must be performed under a constant flow of sterile, oxygen-free gas or inside an anaerobic chamber.[19]

-

Prepare a fecal slurry (e.g., 1:10 dilution in anaerobic phosphate-buffered saline) from a fresh or freshly-thawed fecal sample.

-

Inoculate the pre-reduced medium with the fecal slurry.

-

Add the lignan substrate (e.g., SDG or SECO) to the culture.

-

Incubate at 37°C for a specified period (e.g., 24-48 hours).

-

-

Isolation (Roll-Tube Technique):

-

For isolating pure cultures, perform serial dilutions of an enrichment culture.

-

Add an aliquot of each dilution to molten agar medium in a tube.

-

Rotate the tube horizontally as it cools to create a thin agar layer on the inner surface.

-

Incubate until distinct colonies form, which can then be picked anaerobically for subculturing.

-

Quantification of Enterolignans by HPLC-MS/MS

This is the gold standard for sensitive and specific quantification of enterolactone and enterodiol in biological fluids.

-

Sample Preparation (from Plasma):

-

To 300 µL of plasma, add an internal standard (e.g., ¹³C₃-labeled enterolactone).[20]

-

For total enterolignan measurement, perform enzymatic hydrolysis of glucuronide and sulfate conjugates using β-glucuronidase/sulfatase from Helix pomatia (incubate at 37°C for 4 hours).[20]

-

Perform liquid-liquid extraction with diethyl ether or solid-phase extraction (SPE) to isolate the lignans.[21][22]

-

Evaporate the organic solvent under nitrogen and reconstitute the residue in the mobile phase.[21]

-

-

LC-MS/MS Conditions:

-

Chromatography: Use a C18 reversed-phase column (e.g., Keystone Scientific 2.0 × 100 mm Betasil C₈).[6]

-

Mobile Phase: Use a gradient elution with Water + 0.1% formic acid (Eluent A) and Acetonitrile + 0.1% formic acid (Eluent B).[21]

-

Gradient Example: Start at 15% B, hold for 0.5 min, increase to 75% B over 1.9 min. Total run time can be as short as 4.6 minutes.[21]

-

Mass Spectrometry: Operate the mass spectrometer with an electrospray ionization (ESI) source in negative ionization mode.[21]

-

Detection: Use Multiple Reaction Monitoring (MRM) for high specificity and sensitivity. Monitor characteristic precursor-to-product ion transitions for each analyte and internal standard.[21]

-

Enterolactone Signaling Pathway

Enterolactone is recognized as a phytoestrogen and a selective estrogen receptor modulator (SERM).[23] Its biological effects are thought to be mediated primarily through its interaction with estrogen receptors (ERs), with a preference for ERα.[7][23] Upon binding, enterolactone can activate ER-mediated transcription, influencing the expression of estrogen-responsive genes.[7] This interaction is tissue-specific, with demonstrated estrogenic activity in the uterus but not in bone or mammary glands in some animal models.[23]

Conclusion and Future Directions

The gut microbiota is unequivocally central to the production of the biologically active lignan, enterolactone. The conversion process is a sophisticated metabolic cascade reliant on specific bacterial consortia. This guide outlines the key bacterial players, their metabolic functions, and the analytical methods required to investigate this pathway. For drug development professionals, understanding the factors that promote the growth of enterolactone-producing bacteria could lead to novel prebiotic or probiotic strategies to enhance its production for therapeutic benefit. Future research should focus on isolating and characterizing the specific enzymes involved in each metabolic step, which could serve as targets for modulation. Furthermore, elucidating the complete range of signaling pathways affected by enterolactone will be critical to fully understanding its role in human health and disease.

References

- 1. A single dose of enterolactone activates estrogen signaling and regulates expression of circadian clock genes in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sample Preparation Protocols for Gut Microbiome Sequencing - CD Genomics [cd-genomics.com]

- 3. Guided Protocol for Fecal Microbial Characterization by 16S rRNA-Amplicon Sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Metabolism of Secoisolariciresinol-Diglycoside The Dietary Precursor to The Intestinally Derived Lignan Enterolactone in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Diet-derived polyphenol metabolite enterolactone is a tissue-specific estrogen receptor activator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. bcerp.org [bcerp.org]

- 9. Intestinal Bacterial Communities That Produce Active Estrogen-Like Compounds Enterodiol and Enterolactone in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vitro gastrointestinal bioaccessibility and colonic fermentation of lignans from fresh, fermented, and germinated flaxseed - Food & Function (RSC Publishing) DOI:10.1039/D2FO02559K [pubs.rsc.org]

- 11. Flaxseed Ingestion Alters Ratio of Enterolactone Enantiomers in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]

- 12. hanc.info [hanc.info]

- 13. Microbiota Analysis Using Two-step PCR and Next-generation 16S rRNA Gene Sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Bacterial transformation of lignin: key enzymes and high-value products - PMC [pmc.ncbi.nlm.nih.gov]

- 16. raw.githubusercontent.com [raw.githubusercontent.com]

- 17. m.youtube.com [m.youtube.com]

- 18. Medium Preparation for the Cultivation of Microorganisms under Strictly Anaerobic/Anoxic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 19. dsmz.de [dsmz.de]

- 20. researchgate.net [researchgate.net]

- 21. anis.au.dk [anis.au.dk]

- 22. A validated method for the quantification of enterodiol and enterolactone in plasma using isotope dilution liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. utupub.fi [utupub.fi]

An In-depth Technical Guide to (+/-)-Enterolactone-13c3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on (+/-)-Enterolactone-13c3, a labeled form of the mammalian lignan enterolactone. This document details its chemical properties, suppliers, biological activity, and relevant experimental protocols, with a focus on its implications for cancer research and cell signaling.

Compound Overview

This compound is a stable isotope-labeled version of racemic enterolactone. Enterolactone is a biologically active metabolite formed by the gut microbiota from plant lignan precursors found in foods such as flaxseed, sesame seeds, and whole grains.[1] It has garnered significant interest in the scientific community for its potential health benefits, including anti-cancer properties. The "-13c3" designation indicates that three carbon atoms in the molecule have been replaced with the heavy isotope carbon-13, making it a valuable tool for metabolic studies, pharmacokinetic analyses, and as an internal standard in mass spectrometry-based quantification.

Chemical and Physical Data

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 918502-72-4 | |

| Molecular Formula | C₁₅¹³C₃H₁₈O₄ | |

| Molecular Weight | 301.31 g/mol | |

| Appearance | Off-White Solid | |

| Storage Conditions | 2-8°C, Hygroscopic, Refrigerator, Under inert atmosphere | |

| Purity | ≥95% (unlabeled) | [2] |

| Solubility (unlabeled) | DMSO: ~30 mg/mL, DMF: ~30 mg/mL, Ethanol: Miscible, Ethanol:PBS (pH 7.2) (1:5): ~100 µg/mL | [2] |

Suppliers

Several chemical suppliers offer this compound for research purposes. A list of potential suppliers is provided below. Researchers should verify availability and purity specifications directly with the suppliers.

| Supplier | Website |

| Pharmaffiliates | --INVALID-LINK-- |

| MedChemExpress | --INVALID-LINK-- |

| CP Lab Safety | --INVALID-LINK-- |

| Toronto Research Chemicals | --INVALID-LINK-- |

Biological Activity and Signaling Pathways

Enterolactone has been shown to exert significant biological effects, primarily through the modulation of key cellular signaling pathways. Its anti-cancer properties have been attributed to its ability to induce cell cycle arrest and apoptosis in cancer cells.

Enterolactone has been demonstrated to inhibit the Insulin-like Growth Factor-1 (IGF-1) receptor signaling pathway, which is critical for the growth and progression of several cancers, including prostate cancer. At nutritionally relevant concentrations (20–60 μmol/L), enterolactone can inhibit the IGF-1-induced activation of the IGF-1R and its downstream effectors, Akt and MAPK/ERK.

Caption: Inhibition of the IGF-1R signaling pathway by (+/-)-Enterolactone.

Enterolactone can also modulate the immune response by acting on the Nuclear Factor-κB (NF-κB) signaling pathway. It has been shown to prevent the degradation of I-κB, thereby inhibiting the activation of NF-κB. This leads to a decrease in the production of pro-inflammatory cytokines like TNF-α.

Caption: Modulation of the NF-κB signaling pathway by (+/-)-Enterolactone.

Enterolactone is known to possess weak estrogenic and anti-estrogenic effects and can interact with estrogen receptors. It has been shown to activate the Erk1/2 and PI3K/Akt pathways, which are involved in non-genomic estrogen signaling.[3]

Caption: Estrogenic signaling pathways induced by (+/-)-Enterolactone.

Experimental Protocols

The following are generalized methodologies based on published literature for experiments involving enterolactone. Researchers should optimize these protocols for their specific experimental setup.

For in vitro studies, a stock solution of (+/-)-Enterolactone is typically prepared in an organic solvent.

-

Protocol: Dissolve (+/-)-Enterolactone in dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to create a high-concentration stock solution (e.g., 30 mg/mL).[2] Purge the solution with an inert gas to prevent oxidation. For cell culture experiments, further dilute the stock solution in the appropriate cell culture medium to the desired final concentration. It is recommended not to store aqueous solutions for more than one day.[2]

-

Protocol: Plate cells at a desired density and allow them to adhere overnight. The following day, replace the medium with fresh medium containing the desired concentration of (+/-)-Enterolactone (e.g., 20-75 µM).[4] A vehicle control (e.g., DMSO) should be run in parallel. The duration of treatment will depend on the specific assay being performed.

-

Protocol: After treatment with (+/-)-Enterolactone, lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay). Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane. Block the membrane and then incubate with primary antibodies against the proteins of interest (e.g., phospho-Akt, total Akt, phospho-ERK, total ERK). After washing, incubate with the appropriate HRP-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Safety Information

-

Handling: (+/-)-Enterolactone should be handled in a well-ventilated area, and personal protective equipment (gloves, lab coat, safety glasses) should be worn. Avoid inhalation of dust and contact with skin and eyes.

-

Toxicity: The toxicological properties of this compound have not been fully investigated. It should be handled with the same precautions as other laboratory chemicals. The unlabeled form, (±)-Enterolactone, is known to cause skin and eye irritation and may cause respiratory irritation.[5]

This technical guide provides a comprehensive overview of this compound for research and drug development professionals. For more detailed information, it is recommended to consult the specific product data sheets from suppliers and the cited scientific literature.

References

Navigating the Stable Isotope Landscape: A Technical Guide to the Safe Handling and Application of Carbon-13 Labeled Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbon-13 (¹³C) labeled compounds are indispensable tools in modern scientific research, offering a non-radioactive, stable isotopic tracer for elucidating metabolic pathways, quantifying proteins, and aiding in drug discovery and development. The key advantage of ¹³C is that it is a naturally occurring, stable isotope of carbon, meaning it does not undergo radioactive decay.[1] This inherent stability makes ¹³C-labeled compounds exceptionally safe from a radiological perspective, with the primary safety considerations being dictated by the chemical properties of the molecule into which the ¹³C atom is incorporated.[1][2] This guide provides an in-depth overview of the safety protocols, handling procedures, and experimental applications of carbon-13 labeled compounds.

Core Safety Principles

The fundamental principle governing the safe handling of ¹³C-labeled compounds is that the isotopic label does not alter the chemical reactivity or toxicity of the molecule. Therefore, the safety precautions required are identical to those for the unlabeled analogue. Health and safety data for the labeled compound are generally assumed to be the same as for the corresponding unlabeled material.[3]

Radiological Safety

Carbon-13 is a stable isotope and is not radioactive.[1] It does not emit ionizing radiation, and therefore, no radiological precautions are necessary. This is a significant advantage over its radioactive counterpart, carbon-14 (¹⁴C), especially in studies involving human subjects.[2]

Chemical Safety

The chemical hazards of a ¹³C-labeled compound are determined by the parent molecule. Standard laboratory safety practices are paramount and must be tailored to the specific chemical properties of the substance being handled.

General Handling Precautions:

-

Consult the Safety Data Sheet (SDS): Always review the SDS for the specific compound (labeled or unlabeled) before use. The SDS provides comprehensive information on physical and chemical properties, hazards, first-aid measures, and handling and storage recommendations.[4]

-

Personal Protective Equipment (PPE): Appropriate PPE is mandatory. This includes, but is not limited to:

-

Ventilation: Work in a well-ventilated area, such as a chemical fume hood, especially when handling volatile compounds or fine powders.[4]

-

Hygiene: Avoid inhalation, ingestion, and skin contact. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling any chemical.[6]

Handling Volatile vs. Non-Volatile Compounds

The volatility of a ¹³C-labeled compound is a critical factor in determining the necessary handling precautions.

-

Volatile Compounds: These substances can easily become airborne, posing an inhalation risk.

-

Engineering Controls: Always handle volatile ¹³C-labeled compounds in a certified chemical fume hood to minimize the concentration of vapors in the work area.

-

Storage: Store in tightly sealed containers in a well-ventilated, designated area away from ignition sources.

-

-

Non-Volatile Compounds: While the inhalation risk from vapors is lower, non-volatile solids can be hazardous if they are fine powders that can be easily aerosolized.

-

Handling Powders: When weighing or transferring powdered ¹³C-labeled compounds, do so in a manner that minimizes dust formation. This can be achieved by working in a fume hood or using a balance enclosure.

-

Storage: Store in sealed containers in a cool, dry place.

-

Quantitative Data

The following tables summarize key quantitative data related to carbon-13.

| Parameter | Value | Reference |

| Natural Abundance of ¹³C | ~1.1% | [1][3] |

| Natural Abundance of ¹²C | ~98.9% | [1] |

Table 1: Natural Abundance of Carbon Isotopes

| Compound Type | Typical Isotopic Enrichment |

| Commercially available ¹³C-labeled compounds | >99% |

| ¹³C-labeled amino acids for SILAC | >98% |

| ¹³C-labeled glucose for metabolic flux analysis | >99% |

Table 2: Typical Isotopic Enrichment of Commercially Available ¹³C-Labeled Compounds

Experimental Protocols

Carbon-13 Urea Breath Test (¹³C-UBT) for Helicobacter pylori Detection

The ¹³C-Urea Breath Test is a non-invasive diagnostic tool used to detect the presence of Helicobacter pylori, a bacterium implicated in various gastrointestinal diseases.[7][8] The test relies on the ability of the urease enzyme produced by H. pylori to hydrolyze orally administered ¹³C-labeled urea into ammonia and ¹³CO₂.[9][10]

Methodology:

-

Baseline Breath Sample: The patient provides a baseline breath sample by exhaling into a collection bag or tube.[10]

-

Administration of ¹³C-Urea: The patient ingests a solution containing a specific amount of ¹³C-labeled urea (typically 50-100 mg) dissolved in water or a citric acid solution.[8][9]

-

Incubation Period: The patient waits for a specified period, usually 15-30 minutes, to allow for the metabolism of the urea by H. pylori, if present.[10]

-

Post-Dose Breath Sample: A second breath sample is collected.[10]

-

Analysis: The isotopic ratio of ¹³CO₂ to ¹²CO₂ in the breath samples is measured using an isotope ratio mass spectrometer or a non-dispersive infrared spectrometer.[10] An increase in this ratio in the post-dose sample compared to the baseline indicates the presence of H. pylori.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Quantitative Proteomics

SILAC is a powerful and widely used metabolic labeling strategy for the accurate quantification of proteins using mass spectrometry.[5] The method involves growing two cell populations in culture media that are identical except for the inclusion of "light" (unlabeled) or "heavy" (¹³C or ¹⁵N-labeled) essential amino acids (e.g., arginine and lysine).[4]

Methodology:

-

Adaptation Phase: Two populations of cells are cultured for several passages (at least 5-6 cell divisions) in either "light" or "heavy" SILAC medium to ensure complete incorporation of the labeled amino acids into the proteome.[2][5][6] The "heavy" medium contains ¹³C-labeled arginine and/or lysine.

-

Experimental Phase: The two cell populations are subjected to different experimental conditions (e.g., drug treatment vs. control).[4][6]

-

Cell Lysis and Protein Extraction: The "light" and "heavy" cell populations are combined in a 1:1 ratio, and the cells are lysed to extract the proteins.[11]

-

Protein Digestion: The combined protein mixture is digested into peptides, typically using the enzyme trypsin.[2]

-

Mass Spectrometry Analysis: The resulting peptide mixture is analyzed by liquid chromatography-mass spectrometry (LC-MS).[6]

-

Quantification: Peptides derived from the "light" and "heavy" cell populations are chemically identical but have a known mass difference due to the isotopic label. They will therefore appear as paired peaks in the mass spectrum. The relative abundance of the proteins in the original samples is determined by the ratio of the intensities of these paired peaks.[4]

Visualizations

Caption: Workflow for a SILAC experiment.

References

- 1. Carbon - Wikipedia [en.wikipedia.org]

- 2. info.gbiosciences.com [info.gbiosciences.com]

- 3. Carbon-13 - isotopic data and properties [chemlin.org]

- 4. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Metabolic Pathway Confirmation and Discovery Through 13C-labeling of Proteinogenic Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The C13 urea breath test - WikiLectures [wikilectures.eu]

- 9. An optimized 13C-urea breath test for the diagnosis of H pylori infection - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Urea breath test - Wikipedia [en.wikipedia.org]

- 11. youtube.com [youtube.com]

Enterolactone Precursors in Dietary Sources: A Technical Guide for Researchers and Drug Development Professionals

October 25, 2025

Abstract

Enterolactone, a mammalian lignan produced by the gut microbiota from plant-based precursors, has garnered significant scientific interest due to its potential health benefits, including roles in hormone-dependent cancers and cardiovascular diseases. This technical guide provides an in-depth overview of the primary enterolactone precursors found in dietary sources. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource on the dietary origins, quantitative analysis, and biological signaling pathways of these compounds. This document summarizes quantitative data on precursor concentrations in various foodstuffs, details established experimental protocols for their extraction and analysis, and visualizes key metabolic and signaling pathways using the DOT language for Graphviz.

Introduction

Enterolactone and its metabolic precursor, enterodiol, are enterolignans produced in the colon through the metabolic action of intestinal bacteria on dietary plant lignans.[1][2] These compounds are classified as phytoestrogens due to their structural similarity to mammalian estrogens, allowing them to bind to estrogen receptors and modulate estrogenic signaling pathways.[3][4] The primary dietary precursors of enterolactone include secoisolariciresinol, matairesinol, pinoresinol, lariciresinol, syringaresinol, and sesamin.[1][2] These lignans are widely distributed in the plant kingdom, with particularly high concentrations found in flaxseeds and sesame seeds.[1] This guide aims to provide a detailed technical overview of these precursors, their dietary sources, methods for their analysis, and their biological activities.

Principal Enterolactone Precursors and Their Dietary Sources

The major plant lignans that serve as precursors to enterolactone are detailed below, with their concentrations in various food sources summarized in the accompanying tables.

Secoisolariciresinol

Secoisolariciresinol, primarily in its diglucoside form (SDG), is one of the most studied enterolactone precursors.[5] Flaxseed is the richest known dietary source of SDG.[5][6]

Matairesinol

Matairesinol is another key precursor, found in a variety of grains, seeds, vegetables, and fruits.[1]

Pinoresinol

Pinoresinol is a furofuran lignan present in whole grains, seeds, and some vegetables and fruits.[1]

Lariciresinol

Lariciresinol is structurally related to pinoresinol and is a significant contributor to total lignan intake.[1]

Syringaresinol

Syringaresinol is found in grains and some woody plants.[7]

Sesamin

Sesamin is a major lignan found in sesame seeds and sesame oil.[2]

Quantitative Data on Enterolactone Precursors in Dietary Sources

The following tables provide a summary of the quantitative content of the primary enterolactone precursors in a variety of food sources. Data is presented in micrograms (µg) per 100g of the food item.

Table 1: Secoisolariciresinol and Matairesinol Content in Selected Foods (µ g/100g )

| Food Item | Secoisolariciresinol (µ g/100g ) | Matairesinol (µ g/100g ) |

|---|---|---|

| Flaxseed | 294210[8] | 553[8] |

| Sesame Seed | 3041[8] | 3324[8] |

| Rye Bran | 1150[1] | 500[1] |

| Wheat Bran | 300[1] | 400[1] |

| Oat Bran | 120[1] | 260[1] |

| Buckwheat | 210[1] | 130[1] |

| Cabbage | 185[1] | 10[1] |

| Broccoli | 91[1] | 9[1] |

| Strawberry | 160[1] | 20[1] |

Table 2: Pinoresinol and Lariciresinol Content in Selected Foods (µ g/100g )

| Food Item | Pinoresinol (µ g/100g ) | Lariciresinol (µ g/100g ) |

|---|---|---|

| Flaxseed | 3324[8] | 3041[8] |

| Sesame Seed | 13300[8] | 13000[8] |

| Rye, whole grain flour | 320[9] | 320[9] |

| Wheat, whole grain flour | 100[9] | 100[9] |

| Oat, whole grain flour | 180[9] | 180[9] |

| Broccoli | 1325[1] | - |

| Cabbage, white | 787[1] | - |

| Carrot | 171[1] | - |

| Strawberry | 1403[2] | 406[2] |

| Red Wine | 91[1] | 7.56[9] |

Table 3: Syringaresinol and Sesamin Content in Selected Foods (µ g/100g )

| Food Item | Syringaresinol (µ g/100g ) | Sesamin (µ g/100g ) |

|---|---|---|

| Rye, whole grain flour | 970[5] | - |

| Wheat, whole grain flour | 370[5] | - |

| Oat, whole grain flour | 350[5] | - |

| Buckwheat, whole grain flour | 240[5] | - |

| Barley, whole grain flour | 160[5] | - |

| Red Wine | 3.43[5] | - |

| Sesame Seed, meal | - | 538080[10] |

| Sesame Seed Oil | - | 420990[10] |

Note: Dashes (-) indicate that data was not available in the cited sources.

Experimental Protocols

Accurate quantification of enterolactone precursors in dietary and biological matrices is crucial for research. Below are detailed methodologies for extraction and analysis.

Extraction of Lignans from Flaxseed (Optimized Protocol)[5]

This protocol describes an optimized procedure for the extraction of secoisolariciresinol and anhydrosecoisolariciresinol from defatted flaxseed.

Materials:

-

Defatted flaxseed meal

-

Hydrochloric acid (HCl), 1 M

-

Ethyl acetate

-

Hexane

-

Heating block or water bath

-

Centrifuge

-

Rotary evaporator

Procedure:

-

Hydrolysis: Weigh 340 g of defatted flaxseed meal and add 1 M HCl. Heat the mixture at 100°C for 1 hour with stirring. This step cleaves the glycosidic linkages of SDG to yield the aglycone, secoisolariciresinol.

-

Extraction: After cooling, extract the mixture with a solution of ethyl acetate/hexane (90:10 v/v). Perform the extraction three times to ensure complete recovery of the lignans.

-

Solvent Evaporation: Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting residue contains secoisolariciresinol and its dehydrated form, anhydrosecoisolariciresinol, which can be further purified using chromatographic techniques if necessary.

Quantification of Lignans by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)[9]

This method is suitable for the simultaneous quantification of multiple lignans in cereal grains.

Instrumentation:

-

Agilent 1260 Infinity II HPLC system or equivalent

-

AB Sciex Triple Quad 4500 LC-MS/MS system or equivalent with an electrospray ionization (ESI) source

-

Agilent Poroshell C18 column (2.1 × 50 mm, 1.9 µm) or equivalent

Sample Preparation:

-

Weigh 0.1 g of the finely ground sample into a 2 mL microcentrifuge tube.

-

Add 1 mL of 84.64% methanol in water.

-

Sonicate the mixture for 53.63 minutes at 44.24°C.

-

Centrifuge the sample at 22,250 x g for 10 minutes.

-

Filter the supernatant through a 0.2 µm syringe filter prior to HPLC-MS/MS analysis.

HPLC Conditions:

-

Mobile Phase A: Water

-

Mobile Phase B: Acetonitrile

-

Gradient: A suitable gradient program should be developed to separate the target lignans.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 2 µL

MS/MS Conditions:

-

Ionization Mode: Negative ESI

-

Multiple Reaction Monitoring (MRM): Set up specific precursor-to-product ion transitions for each lignan to be quantified.

Signaling Pathways and Biological Activities

Enterolactone and its precursors exert their biological effects through various signaling pathways.

Estrogen Receptor Signaling

Enterolactone is a selective estrogen receptor modulator (SERM), capable of binding to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), with a preference for ERα.[3][4] This interaction can lead to both estrogenic and anti-estrogenic effects depending on the target tissue and the local estrogen concentration.

Non-Genomic Signaling Pathways

Enterolactone can also activate rapid, non-genomic signaling pathways, including the Erk1/2 (MAPK) and PI3K/Akt pathways.[10][11] These pathways are involved in cell proliferation, survival, and other crucial cellular processes.

Experimental Workflow

A typical experimental workflow for the analysis of enterolactone precursors from a food matrix is illustrated below.

Conclusion

This technical guide has provided a comprehensive overview of the primary dietary precursors of enterolactone, their quantitative distribution in various foods, detailed experimental protocols for their analysis, and insights into their mechanisms of action through key signaling pathways. The provided tables and diagrams serve as a valuable resource for researchers and professionals in the fields of nutrition, pharmacology, and drug development. Further research is warranted to fully elucidate the complex interplay between dietary lignans, the gut microbiome, and human health, which may pave the way for novel therapeutic and preventative strategies.

References

- 1. A single dose of enterolactone activates estrogen signaling and regulates expression of circadian clock genes in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Diet-derived polyphenol metabolite enterolactone is a tissue-specific estrogen receptor activator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. utupub.fi [utupub.fi]

- 5. Extraction of lignans from flaxseed and evaluation of their biological effects on breast cancer MCF-7 and MDA-MB-231 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Optimizing Lignan Extraction from Flaxseed [thermofisher.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Optimal extraction conditions and quantification of lignan phytoestrogens in cereal grains using targeted LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Differential and directional estrogenic signaling pathways induced by enterolignans and their precursors | PLOS One [journals.plos.org]

- 11. Differential and directional estrogenic signaling pathways induced by enterolignans and their precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacokinetics and Bioavailability of Enterolactone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of enterolactone, a key mammalian lignan derived from dietary plant precursors. This document details the absorption, distribution, metabolism, and excretion (ADME) profile of enterolactone, supported by quantitative data from human studies. Furthermore, it outlines detailed experimental protocols for the quantification of enterolactone in biological matrices and for the investigation of its effects on cellular signaling pathways.

Pharmacokinetics of Enterolactone

Enterolactone is not directly consumed in the diet but is produced by the gut microbiota from plant lignans such as secoisolariciresinol, matairesinol, pinoresinol, and lariciresinol. The conversion process involves several enzymatic steps, including deglycosylation, demethylation, and dehydroxylation, primarily carried out by bacteria in the colon. The resulting enterolignans, enterodiol and enterolactone, are then absorbed. Enterodiol can be further oxidized to enterolactone.

Once absorbed, enterolactone undergoes enterohepatic circulation. It is conjugated in the liver to form glucuronides and sulfates, which are the primary forms found in circulation. These conjugates are then excreted in the urine and bile. The bioavailability and pharmacokinetic profile of enterolactone can vary significantly between individuals due to differences in gut microbiome composition, diet, and host factors.

Quantitative Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters of enterolactone in humans following the administration of a single dose of its precursor, secoisolariciresinol diglucoside (SDG).

| Parameter | Value (Mean ± SD) | Unit | Reference |

| Cmax (Maximum Plasma Concentration) | 56 ± 30 | nmol/L | [1] |

| Tmax (Time to Maximum Plasma Concentration) | 19.7 ± 6.2 | hours | [1] |

| AUC (Area Under the Curve) | 1762 ± 1117 | nmol/L·h | [1] |

| Elimination Half-life (t½) | 12.6 ± 5.6 | hours | [1] |

| Mean Residence Time | 35.8 ± 10.6 | hours | [1] |

Bioavailability of Enterolactone

The bioavailability of enterolactone is highly dependent on the dietary source of its precursor lignans and the processing of the food matrix. For instance, the bioavailability of lignans from whole flaxseed is significantly lower than from ground flaxseed, as the mechanical processing makes the lignans more accessible to the gut microbiota.

Experimental Protocols

This section provides detailed methodologies for the quantification of enterolactone in human plasma and for the investigation of its effects on key signaling pathways.

Quantification of Enterolactone in Human Plasma by LC-MS/MS

This protocol describes a validated method for the quantification of total enterolactone (free and conjugated) in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with enzymatic hydrolysis.

3.1.1. Materials and Reagents

-

Enterolactone standard

-

¹³C₃-labeled enterolactone (internal standard)

-

β-glucuronidase/sulfatase from Helix pomatia

-

Sodium acetate buffer (0.1 M, pH 5.0)

-

Diethyl ether

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid

-

Ultrapure water

-

Human plasma samples

3.1.2. Sample Preparation

-

Thaw plasma samples on ice.

-

To 300 µL of plasma, add the internal standard (¹³C₃-enterolactone).

-